![molecular formula C13H14F2N4OS B5328377 N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5328377.png)
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a triazole ring, and a sulfanylacetamide moiety, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Coupling of Intermediates: The final step involves coupling the triazole intermediate with the difluorophenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted difluorophenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Polymer Science: It can be incorporated into polymers to enhance their properties.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The difluorophenyl group and triazole ring can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(2,4-difluorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Comparison:
- Structural Differences: The presence of different substituents on the triazole ring can significantly alter the compound’s reactivity and binding properties.
- Reactivity: The unique combination of the difluorophenyl group, triazole ring, and sulfanylacetamide moiety in N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide provides distinct reactivity patterns compared to similar compounds.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly suitable for certain catalytic, biological, and medicinal applications.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-3-19-8(2)17-18-13(19)21-7-12(20)16-11-5-4-9(14)6-10(11)15/h4-6H,3,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBYRPFRPSGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE](/img/structure/B5328299.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B5328307.png)
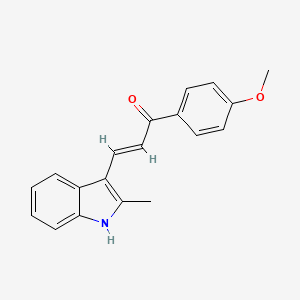
![2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5328313.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)
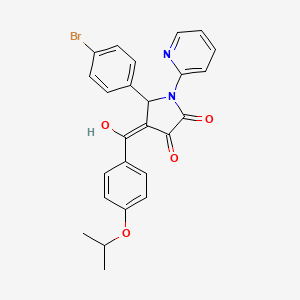
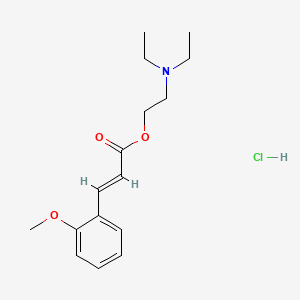
![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)
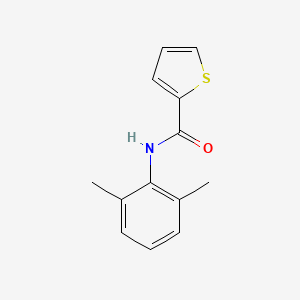
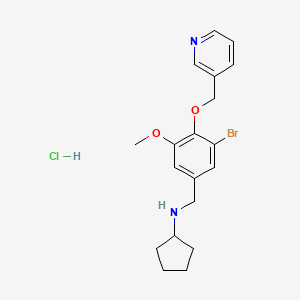
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5328390.png)
